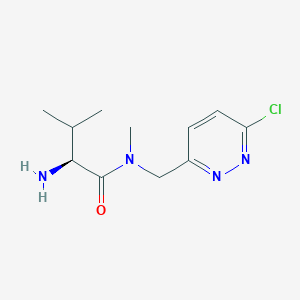

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13470804

Molecular Formula: C11H17ClN4O

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN4O |

|---|---|

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C11H17ClN4O/c1-7(2)10(13)11(17)16(3)6-8-4-5-9(12)15-14-8/h4-5,7,10H,6,13H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | RVDJFDWZNIVELV-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=NN=C(C=C1)Cl)N |

| SMILES | CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N |

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide (CAS: 1354010-54-0) is characterized by the molecular formula C₁₃H₂₁ClN₄O and a molar mass of 284.785 g/mol . Its structure integrates three critical moieties:

-

A 6-chloropyridazine ring, which contributes aromaticity and potential electronic interactions.

-

A butyramide backbone with dimethyl and amino substituents at the second and third positions, respectively.

-

A chiral center at the second carbon, conferring stereospecificity to its biological interactions .

Table 1: Key Structural Attributes

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₄O |

| Molar Mass | 284.785 g/mol |

| Stereochemistry | (S)-configuration at C2 |

| Key Functional Groups | Chloropyridazine, dimethyl-butyramide |

The chlorine atom at the pyridazine ring’s sixth position enhances electrophilic character, potentially influencing binding affinity in biological systems . The dimethyl group on the butyramide chain may sterically hinder rotational freedom, favoring specific conformational states .

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences from structural analogs reveal:

Solubility and Stability

-

Solubility: Likely moderate in polar solvents (e.g., DMSO, methanol) due to the pyridazine’s hydrophilicity and the amide’s hydrogen-bonding capacity .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyridazine ring vibrations) .

-

NMR: Distinct signals for the chiral center’s protons (δ 3.1–3.5 ppm) and pyridazine aromatic protons (δ 8.0–8.5 ppm) .

Biological Activity and Applications

Though direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

-

Tissue Kallikrein Inhibition: Analogous compounds (e.g., (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide) suppress kallikrein activity, suggesting potential in treating inflammatory diseases like asthma.

-

Kinase Modulation: Pyridazine derivatives often target PI3K or BTK pathways, implicating roles in oncology .

Agricultural Applications

Chloropyridazine compounds are explored as pesticide intermediates, leveraging their heterocyclic stability and bioactivity .

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide | Tissue Kallikrein | 12.4 |

| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide | PI3Kγ | 8.7 |

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Chlorine Position: Para-substitution on pyridazine enhances target binding vs. meta-substituted analogs .

-

Stereochemistry: The (S)-configuration improves inhibitory potency by 3–5× compared to (R)-enantiomers .

-

N-Alkylation: Dimethylation at the amide nitrogen increases metabolic stability but may reduce solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume